molecular formula C12H9NO4 B2380728 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid CAS No. 777917-71-2

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid

Cat. No. B2380728
CAS RN: 777917-71-2
M. Wt: 231.207
InChI Key: TWVJGLZSSWZXGN-UHFFFAOYSA-N
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Description

“2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid” is a chemical compound with the CAS Number: 25021-08-3 . It has a molecular weight of 155.11 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s linear formula is C6H5NO4 .

Scientific Research Applications

Organotin(IV) Complexes

Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized by elemental analysis and spectral studies . The geometry around the tin atom has been deduced from both solid and solution studies . These complexes were also tested against different bacteria and fungi to determine their toxicity .

Biological Applications

The organotin(IV) complexes were also tested for their biological applications . They were tested against different bacteria and fungi to determine their toxicity . LD50 data was also calculated using the Brine Shrimp method .

Synthesis and Properties

The reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .

Aza-Michael Reaction

The 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .

Antimicrobial Activity

Derivatives of 1H-pyrrole-2,5-diones [maleimides (MI)] find wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group . They easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Antitumor Activity

The MI platform was also used to synthesize succinimides with high antitumor , antiarrhythmic, antihistamine, anticholesteremic , and hypnotic and sedative activities .

Antibacterial Drugs

Sulfanilamide and its derivatives are the first and one of the oldest representatives of synthetic antibacterial drugs . Due to their diverse pharmaceutical activities , they found clinical use as antibacterial , anti-inflammatory , antihypertensive , and antiglaucoma agents, as well as carbonic anhydrase inhibitors .

Antitumor Activity of Sulfonamide Derivatives

Evidence was also obtained showing that some new sulfonamide derivatives exhibit antitumor activity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-7,11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVJGLZSSWZXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid

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